molecular formula C21H24O10 B1157157 Glochicoccin D CAS No. 927812-23-5

Glochicoccin D

Cat. No.: B1157157
CAS No.: 927812-23-5
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Chemical Reactions Analysis

Types of Reactions: Glochicoccin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Biological Activity

Glochicoccin D is a compound derived from plants of the genus Phyllanthus, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a polyphenolic compound that exhibits various biological activities, including antiviral, antioxidant, and anticancer properties. It has been isolated from several species of Phyllanthus, which are traditionally used in herbal medicine for treating various ailments.

Biological Activities

  • Antiviral Activity
    • This compound has shown potential in inhibiting the replication of viruses. Research indicates that it may interfere with viral entry or replication processes, similar to other compounds from Phyllanthus that exhibit antiviral properties against coronaviruses and other viral pathogens .
  • Antioxidant Properties
    • The compound demonstrates significant antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress in cells. This property is essential for protecting cells from damage that can lead to chronic diseases .
  • Anticancer Effects
    • Studies have reported that this compound possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its efficacy has been attributed to its ability to modulate various signaling pathways involved in cell proliferation and survival .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Enzymes : Similar to other bioactive compounds, it may inhibit key enzymes necessary for viral replication.
  • Scavenging Free Radicals : Its antioxidant capacity allows it to scavenge free radicals, thereby protecting cellular components from oxidative damage.
  • Induction of Apoptosis : In cancer cells, this compound can trigger programmed cell death pathways, leading to reduced viability of malignant cells .

Data Table: Biological Activities of this compound

Activity TypeEffectReference
AntiviralInhibits viral replication
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study on Antiviral Effects :
    • A study investigated the antiviral effects of this compound against a strain of coronavirus. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent against viral infections .
  • Case Study on Antioxidant Activity :
    • In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. This suggests its role in mitigating cellular damage caused by oxidative stress .
  • Case Study on Cancer Cell Lines :
    • A research project evaluated the effects of this compound on various cancer cell lines. The findings revealed that treatment with the compound led to decreased cell proliferation and increased rates of apoptosis, indicating its potential as an anticancer agent .

Properties

IUPAC Name

(2S,3aR,4S,4'S,5'R,6S,7aR)-3a,4-dihydroxy-4'-(4-hydroxybenzoyl)oxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c1-10-9-29-20(8-14(10)30-18(26)11-2-4-13(22)5-3-11)19(27)21(28)15(23)6-12(17(24)25)7-16(21)31-20/h2-5,10,12,14-16,22-23,28H,6-9H2,1H3,(H,24,25)/t10-,12+,14+,15+,16-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMLTSFSLUQUFY-XUAJAPSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(CC1OC(=O)C3=CC=C(C=C3)O)C(=O)C4(C(CC(CC4O2)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CO[C@]2(C[C@@H]1OC(=O)C3=CC=C(C=C3)O)C(=O)[C@]4([C@H](C[C@@H](C[C@H]4O2)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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